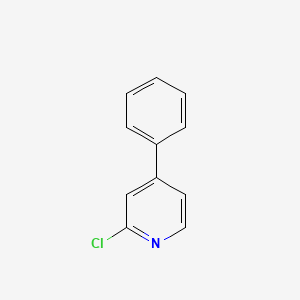

2-Chloro-4-phenylpyridine

Beschreibung

Significance as a Privileged Scaffold in Chemical Sciences

2-Chloro-4-phenylpyridine is a heterocyclic compound that has garnered significant attention in academic and industrial research due to its characterization as a "privileged scaffold." In medicinal chemistry, a privileged scaffold is a molecular framework that is able to bind to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of biologically active compounds. nih.govbohrium.com The structure of this compound, which features a pyridine (B92270) ring substituted with a reactive chlorine atom and a phenyl group, is key to its utility. This unique arrangement of functional groups allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex molecules. smolecule.comcymitquimica.com

Scope of Research Endeavors Related to this compound

The research endeavors related to this compound are broad and span multiple scientific disciplines, primarily centered on its application as a versatile synthetic intermediate. The compound's unique structural features have made it a focal point in the development of new synthetic methodologies and the discovery of novel bioactive molecules.

In the field of medicinal chemistry , this compound serves as a crucial starting material for the synthesis of a wide range of therapeutic agents. chemimpex.com Research has focused on its use in developing potential treatments for various diseases. For instance, derivatives of this compound have been investigated for their anticancer properties, with some showing efficacy against specific cancer cell lines. nih.gov Furthermore, its derivatives have been explored as potential anti-inflammatory agents and for the treatment of neurodegenerative diseases. smolecule.com The synthesis of novel 2-chloropyridine (B119429) derivatives containing flavone (B191248) moieties has been explored for their potential as antitumor agents. nih.gov

In agrochemical research , this compound is utilized as a building block for the creation of new herbicides and pesticides. chemimpex.com The development of novel agrochemicals is crucial for improving crop yields and managing pest resistance, and the versatility of the this compound scaffold allows for the synthesis of new active ingredients.

The field of materials science also benefits from the unique properties of this compound. It is used in the creation of advanced materials, such as polymers and coatings, that exhibit enhanced durability and chemical resistance. chemimpex.com The ability to functionalize the pyridine ring allows for the tuning of the material's properties for specific applications.

Finally, in organic synthesis , this compound is a valuable reagent for constructing complex molecular architectures. chemimpex.com Its reactivity in various chemical reactions, including lithiation and nucleophilic substitution, makes it a versatile tool for synthetic chemists. smolecule.com Research in this area focuses on developing new and efficient methods for utilizing this compound to build intricate molecular frameworks.

| Research Area | Focus of Endeavors |

| Medicinal Chemistry | Synthesis of potential anticancer, anti-inflammatory, and neuroprotective agents. |

| Agrochemicals | Development of new herbicides and pesticides. |

| Materials Science | Creation of advanced polymers and coatings with enhanced properties. |

| Organic Synthesis | A versatile building block for the construction of complex molecules. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROTUXXYBNRZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376503 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42260-39-9 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Phenylpyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to construct the 2-chloro-4-phenylpyridine scaffold. These approaches can be broadly categorized into the functionalization of a pre-existing pyridine (B92270) ring or the construction of the heterocyclic ring from acyclic precursors.

Nucleophilic Substitution Reactions in Pyridine Chemistry

Nucleophilic substitution is a fundamental reaction in pyridine chemistry. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity can be harnessed for the synthesis of the target compound's precursors. For instance, a common route to 2-chloropyridines involves the transformation of 2-hydroxypyridines or 2-aminopyridines. The conversion of a 2-hydroxypyridine (B17775) to a 2-chloropyridine (B119429) is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com Similarly, 2-aminopyridine (B139424) derivatives can be converted to their 2-chloro counterparts via diazotization followed by a Sandmeyer-type reaction.

Furthermore, the chlorine atom in this compound is itself susceptible to replacement by various nucleophiles, allowing for the synthesis of a wide range of derivatives. smolecule.com This reactivity underscores the utility of this compound as a versatile building block in organic synthesis. evitachem.com

Cross-Coupling Strategies in Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for introducing the phenyl group onto the pyridine ring.

The Suzuki-Miyaura coupling is a widely employed method, reacting a halopyridine with an arylboronic acid. To synthesize this compound, 2,4-dichloropyridine (B17371) can be selectively coupled with phenylboronic acid. The reaction's regioselectivity, favoring coupling at the 4-position over the 2-position, can be controlled by the choice of catalyst, ligands, and reaction conditions. Conversely, coupling 2-chloropyridine with a phenylboronic acid derivative at the 4-position is also a viable strategy. researchgate.netmdpi.comthieme-connect.com High yields of arylpyridines are often achieved using various palladium catalysts and bases. researchgate.netrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Arylpyridine Synthesis

| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | High | mdpi.com |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 76% | mdpi.com |

| 2-Halo-4-aminopyridine | Phenylboronic acid | Pd(TPP)₂Cl₂ | K₃PO₄ | Acetonitrile (B52724)/H₂O (under CO₂) | Quantitative | rsc.org |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 84% | thieme-connect.com |

A more modern and atom-economical alternative is the direct C-H arylation . This method avoids the pre-functionalization required for traditional cross-coupling reactions by directly coupling a C-H bond of one aromatic system with a C-X bond of another. mdpi.com Efficient protocols have been developed for the synthesis of 2-arylpyridines via the direct C-H arylation of pyridine substrates with aryl halides, often using palladium or rhodium catalysts. chemrxiv.orgchemrxiv.orgsynthical.comnsf.gov This approach offers a streamlined and cost-effective route to a diverse library of substituted pyridines. chemrxiv.org

Cyclization Reactions from Precursors

Constructing the pyridine ring from acyclic precursors through cyclization is a versatile strategy that allows for the synthesis of highly substituted pyridines.

Cyclization involving 4-bromoacetophenone and 2-cyanopyridine (B140075)

While the specific cyclization of 4-bromoacetophenone with 2-cyanopyridine is not a prominently documented route in the surveyed literature, related condensation reactions form the basis of many classical pyridine syntheses. Such a transformation would likely involve the formation of a chalcone-like intermediate from 4-bromoacetophenone, which could then react with a species derived from 2-cyanopyridine in the presence of a nitrogen source like ammonia (B1221849) to form the pyridine ring.

Cyclization involving aryl ketones and 1,3-diaminopropane

A documented method for synthesizing 2-phenyl pyridine derivatives involves the cyclization of aryl ketones, such as acetophenone, with 1,3-diaminopropane. ijpsonline.comresearchgate.net This reaction is typically catalyzed by a transition metal, like palladium acetate (B1210297) or a copper salt, and proceeds under an oxygen atmosphere. ijpsonline.comresearchgate.net The reaction is believed to proceed through the formation of an imine, followed by oxidative C-N bond cleavage, C-C bond formation, and subsequent oxidation to yield the aromatic pyridine skeleton. researchgate.netrsc.org This method is valued for its operational simplicity and provides moderate to good yields of the corresponding 2-arylpyridines. researchgate.net

Multi-component Cyclocondensation Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical route to complex molecules. benthamdirect.comingentaconnect.comresearchgate.net Several named reactions are employed for pyridine synthesis.

The Bohlmann-Rahtz pyridine synthesis is a classic two-step method involving the condensation of an enamine with an ethynylketone to form an aminodiene, which then undergoes thermal cyclodehydration. wikipedia.orgjk-sci.comresearchgate.net Modifications have been developed to perform this reaction in a single pot under milder conditions, for example, by using acid catalysts like acetic acid or Amberlyst 15 resin, which promotes both the initial condensation and the subsequent cyclization. organic-chemistry.orgthieme-connect.com

The Guareschi-Thorpe synthesis is another foundational method that typically involves the condensation of a cyanoacetamide or ethyl cyanoacetate (B8463686) with a 1,3-dicarbonyl compound in the presence of ammonia or ammonium (B1175870) carbonate as the nitrogen source. rsc.orgpharmaguideline.comwikipedia.orgresearchgate.net Modern variations of this reaction are performed in environmentally benign solvents like water, making it a greener alternative. rsc.orgresearchgate.netacs.org

More recent MCRs for pyridine synthesis include the three-component cyclocondensation of an aromatic aldehyde, malononitrile, and a thiol or phenol (B47542) derivative. nih.gov Another innovative approach uses hexamethyldisilazane (B44280) (HMDS) as a nitrogen source in a microwave-assisted reaction between aromatic ketones and aldehydes to selectively produce 2,4,6-triaryl pyridines. rsc.org These MCR strategies provide powerful and flexible tools for assembling a wide array of substituted pyridines from simple, readily available precursors. ijpsonline.com

Halogenation of Pyridine C-H Precursors

Direct halogenation of the pyridine ring's carbon-hydrogen (C-H) bonds presents a direct route to halopyridines. However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions. smolecule.com Consequently, specialized methods have been developed to achieve regioselective halogenation under milder conditions.

A significant challenge in pyridine chemistry is the selective halogenation at the 4-position. A modern approach addresses this by using specially designed heterocyclic phosphine (B1218219) reagents. smolecule.comjournal-vniispk.ru This two-step strategy involves the installation of a phosphine at the 4-position of the pyridine to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. smolecule.com

The process begins with the reaction of a pyridine, such as a phenylpyridine isomer, with a custom phosphine reagent to form a phosphonium salt. smolecule.com This salt then reacts with a halide source, like lithium chloride (LiCl) or hydrochloric acid (HCl), to yield the 4-chlorinated pyridine. smolecule.com For 2-substituted pyridines, more electrophilic phosphonium salts, derived from phosphines with multiple pyridyl groups, are necessary to facilitate efficient chlorination. chemimpex.comsmolecule.com

Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr (nucleophilic aromatic substitution) pathway. smolecule.comjournal-vniispk.ru The rate-determining step in this process is the elimination of the phosphine. smolecule.com The difference in reactivity observed between 2- and 3-substituted pyridines is attributed to steric interactions that occur during the cleavage of the carbon-phosphorus bond. smolecule.comjournal-vniispk.ru This methodology is robust, tolerating a wide range of functional groups, and is applicable even in the late-stage halogenation of complex molecules. smolecule.com

Table 1: Regioselective Chlorination of Phenylpyridine Isomers via Phosphonium Salts

| Entry | Substrate | Phosphine Reagent | Halide Source | Product | Yield |

| 1 | 3-Phenylpyridine | PPh₃-derived | LiCl or HCl | 4-Chloro-3-phenylpyridine | High |

| 2 | 2-Phenylpyridine (B120327) | PPh₃-derived | LiCl or HCl | 4-Chloro-2-phenylpyridine | Low |

| 3 | 2-Phenylpyridine | Pyridyl-phosphine II | LiCl or HCl | 4-Chloro-2-phenylpyridine | Efficient |

Data sourced from studies on designed phosphine reagents for pyridine halogenation. smolecule.com

An alternative strategy for pyridine halogenation involves a temporary transformation of the aromatic ring. evitachem.comrasayanjournal.co.in A one-pot protocol has been developed that proceeds through a ring-opening, halogenation, and ring-closing sequence, utilizing Zincke imine intermediates. evitachem.com This method is particularly effective for achieving 3-selective halogenation. evitachem.comacs.org

The process begins with the conversion of a pyridine into a reactive Zincke imine, which is an acyclic azatriene intermediate. evitachem.com This transformation turns the electron-deficient pyridine into a series of polarized alkenes that are susceptible to reaction with electrophilic halogen sources like N-chlorosuccinimide (NCS). evitachem.comjoseroda.com Following the regioselective halogenation of the Zincke imine, the ring is closed to re-form the pyridine, now with a halogen at the 3-position. evitachem.com For instance, 2-phenylpyridine can be subjected to this sequence to produce 3-chloro-2-phenylpyridine. evitachem.comjoseroda.com

Mechanistic studies, both experimental and computational, reveal that the selectivity-determining step can vary depending on the halogen used. evitachem.comacs.org For chlorination and bromination, the irreversible carbon-halogen bond formation is the step that dictates regioselectivity. acs.org This strategy has proven versatile, enabling the synthesis of a diverse array of 3-halopyridines and has been successfully applied to the late-stage halogenation of complex pharmaceutical and agrochemical compounds. evitachem.comrasayanjournal.co.in

Table 2: Halogenation of 2-Phenylpyridine via Zincke Imine Intermediate

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Ring Opening | Conditions A (Proprietary) | NTf-Zincke imine of 2-phenylpyridine |

| 2. Halogenation | N-Chlorosuccinimide (NCS) | Halogenated Zincke imine intermediate |

| 3. Ring Closing | NH₄OAc, EtOH, 60 °C | 3-Chloro-2-phenylpyridine |

This table outlines the general one-pot process for the 3-selective halogenation of 2-phenylpyridine. evitachem.com

Preparation from Pyridine N-Oxides

A widely used and efficient method for the preparation of 2-chloropyridines involves the use of pyridine N-oxides as starting materials. google.com This approach is often favored due to its high yields and regiospecificity. smolecule.com The activation of the pyridine ring by the N-oxide functionality facilitates nucleophilic attack at the 2- and 4-positions.

Specifically for this compound, the synthesis can be achieved from 4-phenylpyridine (B135609) N-oxide. acs.org In a study, the activation of 4-phenylpyridine N-oxide with trimethylamine (B31210) was attempted to form a pyridyltrialkylammonium salt. acs.org However, this reaction unexpectedly yielded a mixture that included this compound, which was formed in less than 30 minutes. acs.org The formation of the chlorinated product is presumed to occur from the nucleophilic addition of chloride to a highly reactive intermediate generated in situ. acs.org

A more general and controlled method for producing 2-chloropyridines from their corresponding N-oxides is the reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). smolecule.com The reaction of pyridine-N-oxide with POCl₃ in the presence of a stoichiometric amount of triethylamine (B128534) can produce 2-chloropyridine in high yield (90%) and with excellent selectivity (99.2%). smolecule.com Other chlorinating agents such as sulfuryl chloride and various sulfonyl chlorides can also be used, though often with more moderate yields. smolecule.com

Targeted Synthesis of Functionalized this compound Analogues

The chlorine atom at the 2-position of the this compound scaffold is a versatile handle for further functionalization. qu.edu.qa It serves as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents and the generation of diverse molecular libraries for applications in medicinal chemistry and materials science. smolecule.comqu.edu.qa

The chloro group at the 2-position of the pyridine ring is susceptible to displacement by nitrogen-based nucleophiles. smolecule.com The synthesis of 2-amino-4-phenylpyridine (B189642) derivatives can be achieved through the reaction of this compound with ammonia or other amine sources. evitachem.com This nucleophilic substitution is a common strategy for introducing amine functionalities. evitachem.com

For example, in the synthesis of more complex heterocyclic systems, a 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (B1608820) was reacted with pyrrolidine. This reaction resulted in the selective substitution of the chlorine atom at the 6-position, demonstrating the reactivity of chloropyridines toward amine nucleophiles. While this example is on a more complex analogue, the principle of nucleophilic substitution of a chloro group by an amine is directly applicable to this compound for the synthesis of compounds like 2-amino-4-phenylpyridine or its N-substituted derivatives. evitachem.com

The chlorine atom in this compound and its derivatives can be replaced by a range of different nucleophiles beyond amines. qu.edu.qa This allows for the synthesis of a broad spectrum of functionalized pyridine derivatives.

In one study, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile was treated with various nucleophiles. The reaction with hydrazine (B178648) hydrate (B1144303) resulted in the formation of the corresponding hydrazino derivative. Similarly, treatment with sodium azide (B81097) led to the synthesis of a tetrazolopyridine derivative, and reaction with urea (B33335) also yielded a substituted product. These reactions highlight the utility of the 2-chloro substituent as a leaving group for introducing diverse functional groups, thereby enabling significant structural modifications of the parent pyridine scaffold. The general reactivity allows for the creation of derivatives with oxygen, sulfur, and other heteroatom linkages at the 2-position. smolecule.com

Table 3: Nucleophilic Substitution Reactions of a 2-Chloropyridine Analogue

| Nucleophile | Product Type |

| Hydrazine Hydrate | Hydrazino derivative |

| Sodium Azide | Tetrazolopyridine derivative |

| Urea | Urea derivative |

Based on reactions of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Phenylpyridine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing chloropyridines. In 2-Chloro-4-phenylpyridine, the chlorine atom at the C-2 position is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-deficient character of the pyridine (B92270) ring, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. The reaction mechanism is analogous to nucleophilic acyl substitution, involving an addition-elimination sequence where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com

The chlorine atom of this compound can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of substituted 4-phenylpyridine (B135609) derivatives. smolecule.comsmolecule.com These reactions are crucial for building molecular complexity and are widely employed in the synthesis of pharmacologically relevant scaffolds.

Amine-based nucleophiles are commonly used, leading to the formation of aminopyridine derivatives. For instance, the reaction of this compound with ammonia (B1221849) or other amine sources, typically in the presence of a base, yields the corresponding 2-amino-4-phenylpyridine (B189642) compounds. evitachem.com The reaction of 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (B1608820) with various amines (such as dimethylamine, pyrrolidine, and piperidine) has been shown to proceed via nucleophilic substitution at the C-6 position, illustrating the general susceptibility of chloropyridines to amination. joseroda.com While this example is on a more complex analogue, the principle of substituting a chloro group on the pyridine ring with an amine nucleophile is a well-established pathway.

Below is a table summarizing representative nucleophilic aromatic substitution reactions on the this compound scaffold or closely related structures.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Class | General Reaction Conditions | Reference |

|---|---|---|---|

| Amines (R-NH₂) | 2-Amino-4-phenylpyridines | Presence of a base | evitachem.com |

| Thiols (R-SH) | 2-Thio-4-phenylpyridines | Suitable basic conditions | |

| Alkoxides (R-O⁻) | 2-Alkoxy-4-phenylpyridines | Typically requires a strong base like sodium methoxide (B1231860) in a solvent like dioxane. | smolecule.com |

| Hydroxide (OH⁻) | 4-Phenylpyridin-2(1H)-one | Can occur during attempted reactions, for example, from the hydrolysis of in situ generated intermediates. | acs.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. The C-Cl bond at the 2-position can be activated by palladium, nickel, or copper catalysts to couple with a wide variety of partners. smolecule.com

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis. While 2-chloropyridines can sometimes be challenging substrates compared to their bromo or iodo counterparts, successful couplings have been reported. beilstein-journals.org However, studies using nickel/dppf catalyst systems have shown that 2-chloropyridine (B119429) can be unreactive under conditions where 3- and 4-chloropyridine (B1293800) couple successfully. rsc.orgrsc.orgchemrxiv.org This lack of reactivity in some systems is attributed to the formation of stable, catalytically inactive dimeric nickel species after oxidative addition. rsc.orgrsc.org

Despite these challenges, the Suzuki reaction is utilized to introduce new aryl or vinyl groups at the 2-position of the pyridine ring, leading to the synthesis of biaryl and styrylpyridine derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields. For instance, palladium acetate (B1210297) with phosphine (B1218219) ligands like S-Phos or X-Phos in the presence of a base like K₃PO₄ is effective for coupling arylboronic acids with halogenated pyridines. beilstein-journals.org

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product Type | Significance | Reference |

|---|---|---|---|---|

| Arylboronic Acids | Pd(OAc)₂ / S-Phos or X-Phos, K₃PO₄ | 2,4-Diarylpyridines | Efficient construction of biaryl heterocycles. | beilstein-journals.org |

| Phenylboronic Acid | [NiCl(o-tol)(dppf)] | No reaction observed | Highlights the challenge of using certain nickel catalysts with 2-chloropyridines. | rsc.orgchemrxiv.org |

| Alkenylboronic Acids | Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ | 2-Alkenyl-4-phenylpyridines | Synthesis of substituted styrylpyridines. | researchgate.net |

Heck Coupling Reactions

The Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, is another important transformation for functionalizing this compound. This palladium-catalyzed reaction typically involves the coupling of the C-Cl bond with alkenes like acrylates, styrenes, or other olefins. acs.org The reaction provides access to a variety of 2-vinyl-4-phenylpyridine derivatives, which are valuable synthetic intermediates. Efficient catalytic systems, such as those derived from palladium acetate (Pd(OAc)₂) and ligands like DABCO (triethylenediamine) or pyridylpyrazoles, have been developed for the Heck coupling of chloroarenes. acs.orgresearchgate.net Double Heck reactions on dibromopyridines have also been demonstrated, indicating the feasibility of such couplings on halopyridine scaffolds. researchgate.net

Beyond Suzuki and Heck reactions, this compound is a substrate for several other important cross-coupling methodologies.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a reliable method for synthesizing 2-alkynyl-4-phenylpyridines. The reaction can be performed under mild conditions and is a key step in the synthesis of complex heterocyclic systems. beilstein-journals.org For example, Sonogashira coupling has been used to prepare 2-alkynylquinolines from 2-chloroquinolines, a closely related transformation. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds and is often more versatile than classical SNAr amination. libretexts.org It allows for the coupling of this compound with a broad range of primary and secondary amines, including anilines and heterocyclic amines, under relatively mild conditions. researchgate.netnih.gov The use of specialized phosphine ligands is often crucial for high efficiency. mit.edu This reaction provides a robust route to N-aryl and N-alkyl-4-phenylpyridin-2-amines. researchgate.net

Kumada Coupling: While less common for chloropyridines, Kumada coupling, which uses a Grignard reagent as the nucleophile, can also be employed. Nickel-catalyzed Kumada-Tamao-Corriu reactions of various chloroheteroarenes, including 2-chloropyridine, have been shown to proceed readily, even in cases where the Suzuki-Miyaura coupling fails. chemrxiv.org This is attributed to the more rapid transmetalation step with the highly reactive Grignard reagents. chemrxiv.org

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-Alkynyl-4-phenylpyridines | organic-chemistry.orgbeilstein-journals.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, Phosphine ligand, Base | 2-Amino-4-phenylpyridines | libretexts.orgresearchgate.net |

| Kumada Coupling | Grignard Reagents (R-MgX) | Ni or Pd catalyst | 2-Alkyl/Aryl-4-phenylpyridines | chemrxiv.org |

Redox Chemistry: Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction at different sites.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically yielding the corresponding N-oxide. smolecule.com This transformation is commonly achieved using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). For example, the activation of 4-phenylpyridine N-oxide with trifluoroacetic anhydride (B1165640) can lead to the formation of intermediates that, upon reaction with a chloride source, can yield this compound. acs.org This indicates that this compound N-oxide is a chemically accessible and relevant derivative.

Reduction: Reduction processes can target either the pyridine ring or substituents. Catalytic hydrogenation is a common method for reduction. For instance, in a closely related system, the reduction of 3-amino-2,6-dichloro-4-phenylpyridine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst selectively removes the chlorine atom at the 6-position while leaving the this compound core intact. google.com This demonstrates the feasibility of selective reductions on substituted versions of this scaffold. General reduction of the pyridine ring itself can also occur under specific conditions, altering the compound's properties. smolecule.com

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom- and step-economical approach to modifying the pyridine core. beilstein-journals.orgthieme-connect.com This section delves into strategies for the selective functionalization of C-H bonds in this compound at the meta and para positions, as well as transformations involving halogen/metal exchange.

Meta and Para-Selective C-H Functionalization

The inherent electronic properties of the pyridine ring typically direct electrophilic and nucleophilic attacks to specific positions, making meta- and para-selective functionalization a significant challenge. nih.govdntb.gov.uaresearchgate.net The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution and directs incoming groups primarily to the ortho and para positions relative to the nitrogen. However, recent advancements have enabled more controlled regioselectivity.

Meta-Selective Functionalization: Achieving meta-selectivity is particularly arduous due to the electronic characteristics of the pyridine entity. nih.govdntb.gov.uaresearchgate.net Strategies to overcome this include the use of directing groups, non-directed metalation, and temporary dearomatization. nih.govdntb.gov.ua One notable approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which then undergoes electrophilic substitution at the meta position before rearomatization. researchgate.net For instance, the formation of oxazino pyridine intermediates has been explored for the meta-C–H functionalization of pyridines. dntb.gov.ua

Para-Selective Functionalization: While also challenging, para-selective C-H functionalization has seen progress through various methodologies. acs.orgresearchgate.net One innovative strategy involves the use of oxazino pyridine intermediates, which, under acidic conditions, can undergo highly para-selective functionalization. acs.orgresearchgate.net This pH-dependent reactivity allows for a switch between meta and para functionalization, offering significant synthetic flexibility. acs.org This method has been successfully applied to the late-stage para-functionalization of drug molecules containing a pyridine core. acs.orgresearchgate.net

Detailed research findings on the C-H functionalization of pyridine derivatives are presented in the table below.

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Chloro-6-phenylpyridine | 1. N-chlorosuccinimide (NCS) 2. PhLi 3. Thermolysis | 97 | nsf.gov |

| 3-Chloro-2-phenylpyridine | N-Chlorosuccinimide, CH2Cl2, 0 °C to 23 °C | 85 | orgsyn.org |

| 3-Iodo-2-phenylpyridine | 1. Dibenzylamine, Tf2O, EtOAc, -40 °C 2. NIS, EtOAc, 25 °C 3. NH4OAc, EtOH, 60 °C | Not specified | chemrxiv.orgnih.gov |

| 3-Bromo-2-phenylpyridine | 1. Dibenzylamine, Tf2O, EtOAc, -40 °C 2. NBS, EtOAc, 25 °C 3. NH4OAc, EtOH, 60 °C | Not specified | chemrxiv.orgnih.gov |

Halogen/Metal Exchange Reactions

Halogen/metal exchange is a powerful tool for the functionalization of pyridines. znaturforsch.com This reaction involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to generate an organometallic intermediate that can then react with various electrophiles. znaturforsch.comias.ac.in

This method is particularly valuable for introducing substituents at positions that are not easily accessible through direct C-H activation. ias.ac.in For this compound, the chlorine atom can be exchanged with a metal. However, the reactivity of aryl chlorides in such exchange reactions is generally lower than that of the corresponding bromides and iodides. researchgate.net

The choice of the organometallic reagent and reaction conditions is crucial for a successful exchange. Alkyllithium reagents are commonly used, but their high reactivity can sometimes lead to side reactions. znaturforsch.com Grignard reagents, such as isopropylmagnesium chloride, often offer a milder alternative for the exchange of more sensitive halogenated pyridines. znaturforsch.com Transition metal catalysis, for instance with copper, can also facilitate these exchange reactions, sometimes referred to as aromatic Finkelstein reactions. frontiersin.org

| Reactant | Reagent | Product | Notes | Reference |

| Aryl Bromides | NaI, CuI, (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, Dioxane, 110°C | Aryl Iodides | Broad scope and high efficiency | frontiersin.org |

| 1-Bromo-4-iodobenzene | Sulfonamide, Copper catalyst | Halogen exchange product | Part of a three-component reaction | frontiersin.org |

Ring-Opening and Ring-Closing Sequences

Ring-opening and subsequent ring-closing reactions provide a novel pathway for the transformation of the pyridine skeleton itself. These sequences, often termed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing), can lead to the formation of different heterocyclic or even carbocyclic systems.

For instance, a method has been developed to convert para-substituted pyridines into meta-dialkylamino-substituted benzenes. nih.gov This involves the nucleophilic addition of a dialkylamine to the activated pyridine ring, followed by ring opening and subsequent recyclization to form the benzene (B151609) ring, effectively replacing the pyridine nitrogen with a methine group. nih.gov Another study demonstrated the transformation of 4-substituted pyridines into benzenes using soft nucleophiles like malonate in a one-pot ANRORC process initiated by triflic anhydride. chemrxiv.org

A particularly relevant strategy for modifying this compound involves the formation of Zincke imine intermediates. orgsyn.orgchemrxiv.orgnih.gov The pyridine ring is first activated, typically with triflic anhydride, and then opened by a nucleophile, such as an amine. chemrxiv.orgnih.gov The resulting open-chain intermediate can then undergo functionalization, for example, halogenation, before a ring-closing step regenerates a substituted pyridine. orgsyn.orgchemrxiv.orgnih.gov This sequence has been effectively used for the 3-selective halogenation of pyridines. chemrxiv.orgnih.gov While halogenated pyrimidines are generally more prone to such ring transformations than their pyridine counterparts, these methods highlight the potential for skeletal editing of pyridines. wur.nl

| Starting Material | Key Reagents | Transformation | Product | Reference |

| para-Substituted Pyridines | Dialkylamine | Ring-opening and ring-closing | meta-Dialkylamino-substituted Benzenes | nih.gov |

| 4-Substituted Pyridines | Diethylmalonate, Triflic anhydride | ANRORC | Benzene derivatives | chemrxiv.org |

| 2-Phenylpyridine (B120327) | Dibenzylamine, Tf2O, NIS/NBS, NH4OAc | Ring-opening, halogenation, ring-closing | 3-Halo-2-phenylpyridines | chemrxiv.orgnih.gov |

Spectroscopic and Structural Characterization in Research on 2 Chloro 4 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-chloro-4-phenylpyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the this compound molecule. In a typical ¹H NMR spectrum, the aromatic protons of the phenyl and pyridine (B92270) rings resonate in distinct regions. For instance, in a related 4-phenylpyridine (B135609) derivative, the protons of the phenyl group appear as a multiplet, while the pyridine protons show distinct signals corresponding to their positions on the ring. rsc.org The specific chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic rings.

Detailed analysis of a similar compound, 2-(4-Fluorophenyl)-6-phenyl-pyridine, shows multiplets for the aromatic protons in the range of δ 7.17-8.20 ppm. rsc.org While specific data for this compound is not detailed in the provided results, the general pattern would involve distinct signals for the protons on both the phenyl and pyridine rings, with their integration values corresponding to the number of protons in each environment.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. For a similar structure, 2-(4-methoxyphenyl)-4-Phenyl-pyridine-N-oxide, the carbon signals are observed in the range of δ 107.9 to 160.5 ppm. rsc.org The carbon atom attached to the chlorine (C2) would be expected to show a characteristic chemical shift due to the electronegativity of the halogen. The quaternary carbons (C4 and the ipso-carbon of the phenyl group) would also have distinct chemical shifts.

For a related dicarbonitrile derivative, 2-chloro-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, the carbon signals appear between δ 89.1 and 163.0 ppm. joseroda.com This indicates the typical range for such substituted pyridines.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgjoseroda.com For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (189.64 g/mol ). nih.gov A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotope peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. wpmucdn.commiamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental formula (C₁₁H₈ClN). nih.gov The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for aromatic and halogenated compounds include the loss of the chlorine atom, cleavage of the bond between the phenyl and pyridine rings, and fragmentation of the pyridine ring itself. libretexts.orglibretexts.org

| Ion | m/z (expected) | Significance |

| [C₁₁H₈ClN]⁺ | 189/191 | Molecular ion peak (M/M+2) |

| [C₁₁H₈N]⁺ | 154 | Loss of Cl |

| [C₆H₅]⁺ | 77 | Phenyl cation |

This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Key vibrational modes for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. rsc.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings appear in the 1400-1600 cm⁻¹ region. rsc.org

C-Cl stretching: The carbon-chlorine stretching vibration is expected to produce a band in the lower frequency region of the spectrum.

Ring breathing modes: The entire aromatic ring systems can vibrate, giving rise to characteristic bands.

Out-of-plane C-H bending: These vibrations can be indicative of the substitution pattern on the aromatic rings.

For a similar compound, 2-phenyl-5-cyano-pyridine, IR absorptions were observed at 3051 cm⁻¹ (aromatic C-H stretch), 1598 and 1550 cm⁻¹ (C=C/C=N stretching). rsc.org Studies on Hofmann-type clathrates containing 4-phenylpyridine have also provided detailed assignments of its vibrational wavenumbers. ajol.inforesearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the provided search results, studies on closely related compounds demonstrate the power of this technique. For example, the crystal structure of 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile has been determined, providing a model for the arrangement of substituted phenylpyridines. jsac.or.jp Similarly, X-ray crystallography has been used to characterize various coordination complexes involving 4-phenylpyridine, revealing details about its binding modes. joseroda.comacs.org A crystallographic analysis of this compound would definitively establish the planarity of the pyridine and phenyl rings and the dihedral angle between them.

Computational and Theoretical Investigations of 2 Chloro 4 Phenylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed in the study of molecules like 2-chloro-4-phenylpyridine to predict their geometries and electronic characteristics. researchgate.netresearchgate.net DFT calculations, particularly using the B3LYP functional, have been shown to provide results that are in good agreement with experimental data for related phenylpyridine isomers. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For phenylpyridine isomers, DFT methods have been used to determine their most stable geometries. researchgate.netresearchgate.net These calculations reveal key structural parameters such as bond lengths and the dihedral angle between the pyridine (B92270) and phenyl rings. For instance, in the related 4-phenylpyridine (B135609), steric effects from substituents can significantly alter this dihedral angle, which in turn influences the molecule's electronic properties. acs.org

The electronic structure of this compound, including the distribution of electrons and the nature of its molecular orbitals, is also elucidated through DFT studies. researchgate.net The presence of the chlorine atom and the phenyl group influences the electron density distribution across the pyridine ring, which is crucial for understanding its reactivity.

| Parameter | 4-phenylpyridine | 4-(o-tolyl)pyridine | 4-(2,6-dimethylphenyl)pyridine |

| Dihedral Angle (°) | ~45 | ~65 | ~90 |

| This table is for illustrative purposes and based on data for related compounds. acs.org |

Analysis of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgajchem-a.comresearchgate.net The MEP is mapped onto the molecule's surface, where different colors represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energies of these orbitals and the energy gap (ΔE) between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. malayajournal.orgsci-hub.se

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For related pyridine derivatives, DFT calculations have been used to determine these energy values. For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org Such calculations for this compound would reveal how the specific substitution pattern influences its electronic transitions and reactivity.

| Parameter | Energy (eV) |

| HOMO | -5.2822 malayajournal.org |

| LUMO | -1.2715 malayajournal.org |

| Energy Gap (ΔE) | 4.0106 malayajournal.org |

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. ias.ac.inmdpi.com These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (IP - EA) / 2. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. ias.ac.in

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as (IP + EA) / 2. mdpi.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ). mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η). ias.ac.inmdpi.com

These descriptors are calculated using the ionization potential (IP) and electron affinity (EA), which can be approximated by the negative of the HOMO and LUMO energies, respectively, according to Koopman's theorem. researchgate.net The calculation of these parameters for this compound allows for a deeper understanding of its stability and reactivity patterns in chemical reactions. researchgate.neteurjchem.com

Ab Initio Methods and Hybrid Models

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. montana.edumdpi.com These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for high-accuracy calculations of molecular properties. acs.orgarxiv.org Hybrid models combine aspects of different theoretical approaches to achieve a balance of accuracy and computational cost. sandiego.edu

MP2 and CBS-QB3 Level Calculations

Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that incorporates electron correlation, offering improved accuracy over the Hartree-Fock method. acs.orgsandiego.edu It is often used for geometry optimizations and energy calculations. montana.edu

The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite methods that extrapolate to the complete basis set limit to achieve very high accuracy in calculated energies. montana.edusandiego.edu The CBS-QB3 model involves a series of calculations, including a geometry optimization and frequency calculation at the B3LYP level, followed by single-point energy calculations at higher levels of theory. sandiego.edu These methods are valuable for obtaining reliable thermochemical data, such as enthalpies of formation, which have been determined for phenylpyridine isomers. researchgate.net While specific MP2 or CBS-QB3 calculations for this compound were not found in the provided search results, these methods represent a higher level of theory that can provide benchmark data for its structural and energetic properties. rsc.orgarxiv.org

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and kinetics involving this compound and related compounds. Theoretical studies provide insights into aspects that are often difficult to probe experimentally, such as the structure of transient intermediates, the energetics of reaction pathways, and the nature of bond-forming and bond-breaking processes.

Analysis of Potential Energy Surfaces (PES)

The analysis of potential energy surfaces (PES) is fundamental to understanding the feasibility and selectivity of chemical reactions. By mapping the energy of a system as a function of the geometric coordinates of its atoms, computational chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them.

For reactions involving substituted pyridines, PES analysis has been crucial. For instance, in the rhodium-catalyzed C-H activation and C-N coupling reaction of 2-phenylpyridine (B120327) with 2H-azirine, Density Functional Theory (DFT) calculations were used to map out the energy profile of the catalytic cycle. rsc.org This computational approach identified the concerted metalation-deprotonation (CMD) step as having a relatively low energy barrier of 17.6 kcal/mol, indicating it is a facile process. rsc.org

In a theoretical study on the photochemical reaction of pyridine to produce chloropyridines, DFT calculations at the B3LYP/3-21G* level were employed to analyze the reaction pathways. researchgate.net The study of the potential energy surface revealed that the transition state leading to the formation of 2-chloropyridine (B119429) was the lowest in energy among the possible isomers, suggesting it should be the major product, which aligns with experimental observations. researchgate.net

Furthermore, quantum chemical calculations have been used to investigate the rotational barriers in atropisomeric arylpyridines. By calculating the energy profile in relation to the dihedral angle between the pyridine and phenyl rings, researchers can estimate the thermal stability and likelihood of interconversion between different conformations. researchgate.net

Kinetic and Thermochemical Studies of Pyridine Reactivity with Radicals

Theoretical and experimental studies have provided significant insights into the reactivity of pyridine derivatives, including 4-phenylpyridine and 2-chloropyridine, with various radical species. These investigations are critical for understanding reaction rates, selectivity, and the underlying thermodynamic driving forces.

A notable study used nanosecond transient absorption spectroscopy to observe the direct reaction between photochemically generated ethoxyl radicals and 4-phenylpyridine. nsf.gov The reaction, a novel hydrogen atom transfer (HAT) from the α-carbon of the ethoxyl radical to the pyridine nitrogen, was found to be rapid, with a rate constant of approximately 10⁷ M⁻¹s⁻¹ in acetonitrile (B52724) at room temperature. nsf.gov The formation of the corresponding N-hydropyridinyl radical was confirmed, and kinetic isotope effect studies supported the HAT mechanism. nsf.gov

Table 1: Experimental Rate Constants for the Reaction of Ethoxyl Radicals with Substituted Pyridines

| Pyridine Derivative | Rate Constant (k) in CH₃CN |

|---|---|

| 4-Phenylpyridine | ~ 10⁷ M⁻¹s⁻¹ |

| 2,6-Lutidine | ~ 10⁷ M⁻¹s⁻¹ |

Data sourced from nanosecond transient absorption spectroscopy experiments. nsf.gov

In another series of investigations, the reactivity of N-methoxypyridinium salts towards alkyl radicals was explored. nih.gov These salts, including 4-chloro-N-methoxypyridinium, proved to be exceptionally reactive radical traps. The reaction proceeds efficiently under neutral conditions. For example, the reaction of 4-chloro-N-methoxypyridinium salt with a tertiary radical generated from 1-iodoadamantane (B1585816) yielded the corresponding 4-adamantyl-2-chloropyridine. nih.gov Kinetic isotope effect measurements in related radical aromatic substitutions have shown values consistent with the deprotonation step occurring after the rate-determining step. nih.gov

Thermochemical data for phenylpyridine isomers have been determined both experimentally and through computational methods like DFT. The standard molar enthalpy of formation in the gaseous phase for 4-phenylpyridine was reported as 240.0 ± 3.3 kJ·mol⁻¹, indicating its thermodynamic stability. researchgate.net Such data are vital for understanding the energetics of reactions involving these heterocycles.

Investigation of Transition States and Barrier Heights

The characterization of transition states and the calculation of activation energy barriers are cornerstones of computational reaction kinetics. These parameters determine the rate of a chemical reaction and can explain observed regioselectivity.

DFT calculations have been instrumental in this area. For the rhodium-catalyzed reaction of 2-phenylpyridine, the transition state for the initial C-H activation was found to have a barrier of only 17.6 kcal mol⁻¹. rsc.org In a study of electrophilic aromatic substitution (EAS) reactions on a series of monosubstituted benzenes, a strong correlation was established between theoretically computed barrier heights and experimental reaction rates. nih.gov This highlights the predictive power of computational methods in assessing the reactivity of aromatic systems. nih.govacs.org

Similarly, in the photochemical chlorination of pyridine, the activation energy for the formation of 2-chloropyridine was calculated to be 114.60 kJ/mol, which was the lowest among the three possible isomers. researchgate.net This lower barrier height directly corresponds to the preferential formation of the 2-chloro isomer. researchgate.net

Table 2: Calculated Activation Barriers for Pyridine Reactions

| Reaction | Method | Calculated Barrier Height |

|---|---|---|

| C-H activation of 2-phenylpyridine (CMD step) | DFT | 17.6 kcal/mol |

| Formation of 2-chloropyridine from pyridine | B3LYP/6-31G* | 114.60 kJ/mol |

CMD: Concerted Metalation Deprotonation rsc.orgresearchgate.net

Studies on C-H activation of para-substituted 2-phenylpyridines have shown that substrates with electron-donating substituents react significantly faster than those with electron-withdrawing groups. acs.org This is consistent with an electrophilic C-H activation mechanism and is reflected in the calculated transition state energies. acs.org

Computational Insights into C-Halogen Bond Formation Mechanisms

Computational studies provide deep insights into the nature of carbon-halogen (C-X) bonds and the mechanisms of their formation and activation. A key interaction that has been explored computationally is the halogen bond, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.gov

In one study, DFT calculations were used to investigate the formation of halogen-bonded complexes between various tertiary amines and CBr₄. uoa.gr These calculations, supported by spectroscopic data, confirmed the formation of the complexes and showed that the C-Br bond dissociation energies are significantly lowered upon complex formation, facilitating radical generation. uoa.gr

A significant example involves the photochemical activation of CBr₄ through the formation of a halogen-bonding complex with 4-phenylpyridine acting as a halogen-bond acceptor. nih.gov The interaction is described as a partial charge transfer from a non-bonding orbital of the pyridine nitrogen to an antibonding σ* orbital of the C-Br bond. This interaction is highly directional and weakens the C-Br bond, priming it for fragmentation upon photoexcitation to generate carbon-centered radicals. nih.gov

Molecular modeling simulations of halogenated phenylpyridines have also offered insights into their unique electronic and reactive properties. acs.org For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic or electrophilic attack, explaining the chemoselectivity observed in reactions like metal-catalyzed couplings or nucleophilic aromatic substitutions (SNAr). acs.org Such studies have shown that for certain fluorinated pyridines, nucleophilic addition proceeds via a concerted mechanism rather than a traditional stepwise one. acs.org

Applications of 2 Chloro 4 Phenylpyridine in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The primary utility of 2-chloro-4-phenylpyridine as a building block lies in the reactivity of the C2-chloro substituent. This chloro group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org These reactions enable synthetic chemists to connect the this compound unit to other molecular fragments, thereby assembling more complex and often biologically active molecules.

Two of the most significant coupling reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. organic-chemistry.orgacsgcipr.org

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond. organic-chemistry.org This method is highly versatile for creating biaryl structures or attaching alkyl chains. beilstein-journals.org The 2-phenylpyridine (B120327) core is well-suited for such transformations, and related chloropyridines have been shown to be effective substrates. beilstein-journals.orgmdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling this compound with a primary or secondary amine, catalyzed by palladium. wikipedia.orgacsgcipr.org Research on the closely related compound 2,4-dichloropyridine (B17371) has demonstrated that the chlorine atom at the C-2 position is highly reactive and undergoes amination regioselectively over a chloro group at the C-4 position. researchgate.net This high reactivity at the C-2 position is a key feature that allows this compound to be selectively functionalized, making it a predictable and reliable building block in multi-step syntheses. researchgate.net

These coupling methodologies allow for the systematic and modular construction of complex molecular architectures, where the 4-phenylpyridine (B135609) core can be a central feature.

| Reaction Type | Coupling Partner | Bond Formed | Potential Product Core |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | C-C | 2-Aryl-4-phenylpyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | 2-Amino-4-phenylpyridine (B189642) |

Scaffold for Heterocyclic Compound Construction

Beyond its role as a simple building block, this compound can also serve as a foundational scaffold upon which other heterocyclic rings are built. The process typically begins by using the reactive 2-chloro position to introduce a new functional group via the cross-coupling reactions described previously. This newly installed group can then participate in a subsequent intramolecular cyclization, or annulation, reaction to form a new fused ring system. mdpi.com

For instance, an amine introduced via Buchwald-Hartwig amination could be designed to contain another reactive functional group. This group could then react with the pyridine (B92270) nitrogen or a carbon atom on the pyridine or phenyl ring to close a new ring, leading to more complex polycyclic heterocyclic systems. This strategy transforms a simple pyridine derivative into a scaffold for constructing diverse heterocyclic compounds.

Pyridopyrimidines are a class of fused N-heterocycles that are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. nih.govmdpi.com These scaffolds are isomeric, depending on the orientation of the fused pyridine and pyrimidine (B1678525) rings. mdpi.com

While the construction of pyridopyrimidine scaffolds is a major goal in synthetic chemistry, the direct use of this compound for this purpose is not a prominently documented strategy in the available scientific literature. A review of synthetic methodologies reveals that the construction of the pyridopyrimidine core typically proceeds via other routes. nih.govmdpi.com Common strategies include:

Starting with a pre-functionalized pyrimidine and performing an annulation to build the pyridine ring onto it. nih.gov

Beginning with a 2-aminopyridine (B139424) derivative that contains other reactive handles, such as cyano or ester groups, which are then used to construct the pyrimidine ring. nih.gov

Therefore, while this compound is a versatile building block for many structures, its specific application as a direct precursor for the annulation of a pyrimidine ring to form a pyridopyrimidine is not a well-established synthetic pathway based on currently available research.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and organic synthesis. wikipedia.orgnih.gov It refers to the introduction of new functional groups into a complex, often biologically active, molecule at one of the final steps of its synthesis. scispace.com This approach allows chemists to efficiently generate a library of analogues from a common advanced intermediate, which can be used to fine-tune a molecule's pharmacological properties, improve metabolic stability, or explore structure-activity relationships without needing to redesign the entire synthesis from scratch. wikipedia.orgscispace.com

The this compound moiety can be involved in LSF in two conceptual ways:

Modification of a Pre-existing Core: The more common LSF approach would involve a complex molecule that already contains a 4-phenylpyridine scaffold. A late-stage C-H activation and chlorination reaction could then be used to install a chlorine atom selectively at the 2-position. This modification can significantly alter the electronic and steric properties of the molecule. The development of regioselective C-H halogenation techniques for arenes and heterocycles is an active area of research and central to LSF strategies. nih.gov The introduction of a chlorine atom can block a site of metabolism or introduce a new interaction with a biological target. nih.gov

Introduction of the Moiety: A second, though less common, LSF strategy could involve coupling a complex molecule (e.g., one containing a boronic acid) with a this compound derivative. However, this is more akin to fragment-linking than a typical LSF C-H functionalization.

The true power of LSF lies in its ability to directly modify existing C-H bonds on a complex framework. The potential for late-stage chlorination of a 4-phenylpyridine core within a drug candidate represents a valuable tool for medicinal chemists to optimize lead compounds efficiently.

| LSF Approach | Description | Goal |

| Core Modification | Selective C-H chlorination of a 4-phenylpyridine scaffold already within a complex molecule. | Modify properties (e.g., potency, metabolism) of an advanced drug candidate. |

| Moiety Introduction | Coupling a complex molecular fragment with a this compound derivative. | Introduce the entire pyridine-based fragment in a final step. |

Research in Medicinal Chemistry and Biological Activity of 2 Chloro 4 Phenylpyridine Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. fiveable.memanagingip.com For functionalized pyridine (B92270) derivatives, SAR studies have revealed several key features that can be modulated to enhance therapeutic efficacy. While specific SAR studies on 2-chloro-4-phenylpyridine in medicinal chemistry are not extensively documented in publicly available research, principles derived from related phenylpyridine and substituted pyridine scaffolds offer valuable guidance.

The biological activity of pyridine derivatives can be significantly altered by modifying functional groups, which can affect solubility, stability, and reactivity. fiveable.me For instance, in a series of 2-amino-4,6-dimethylpyridine (B145770) derivatives, it was found that increasing the molecular volume and replacing an amide oxygen with sulfur enhanced cholinesterase inhibitory activity. nih.gov The introduction of a chlorine atom, as seen in the this compound scaffold, can influence the molecule's electronic properties and its ability to form halogen bonds, potentially increasing binding affinity with biological targets.

In the context of herbicidal phenylpyridines, SAR studies have shown that the nature and position of substituents on both the pyridine and phenyl rings are critical for activity. These compounds' efficacy is often linked to their ability to fit into specific enzyme active sites. This principle of steric and electronic complementarity is directly applicable to the design of medicinal compounds. The 2-chloro substituent on the pyridine ring and the phenyl group at the 4-position provide a foundational structure that can be further functionalized to explore interactions with various biological targets. For example, substitutions on the phenyl ring could be explored to enhance interactions with hydrophobic pockets in enzymes or receptors.

Enzyme Inhibition and Receptor Modulation Studies

The this compound scaffold has been investigated as a basis for developing inhibitors of various enzymes and modulators of cellular receptors, leveraging its unique structural and electronic characteristics.

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Various pyridine-containing compounds have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Derivatives of 2-aminopyridine (B139424) have demonstrated moderate inhibitory activity against both AChE and BChE. nih.gov SAR studies on these compounds indicated that binding affinity is enhanced by increased molecular volume and the insertion of a methylene (B1212753) group between a carbonyl and an aromatic ring. nih.gov While direct studies on this compound are limited, related structures suggest its potential as a cholinesterase inhibitor. For instance, N-aryltacrine derivatives featuring a pyridine ring have shown improved AChE inhibition. The phenyl group in this compound could potentially interact with the peripheral anionic site (PAS) of cholinesterases, a common feature of effective inhibitors.

Below is a table of cholinesterase inhibitory activities for some representative pyridine derivatives, illustrating the potential for this class of compounds.

| Compound Class | Target Enzyme | IC₅₀ (µM) |

| Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) derivatives | Butyrylcholinesterase | 0.054 - 2.7 |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs | Acetylcholinesterase | Low micromolar range |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs | Butyrylcholinesterase | Low micromolar range |

This table presents data for various pyridine derivatives to illustrate the potential of the pyridine scaffold in cholinesterase inhibition. Data for this compound derivatives were not specifically available.

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a key area of pharmaceutical research. Phenyl and pyridine moieties are present in many anti-inflammatory compounds. For example, 2-[(phenylthio)methyl]pyridine derivatives have been shown to possess anti-inflammatory properties. nih.gov

The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). mdpi.com Some phenyl-pyrazolone derivatives, which share structural similarities with phenylpyridines, have demonstrated anti-inflammatory activity that is not dependent on COX inhibition, suggesting alternative mechanisms. nih.gov The anti-inflammatory effects could be related to the modulation of pro-inflammatory cytokines or other signaling pathways. A study on a pyrrole (B145914) derivative containing a 4-chlorophenyl group, structurally related to this compound, showed potent anti-inflammatory activity by suppressing systemic TNF-α. nih.govresearchgate.net This suggests that derivatives of this compound could potentially modulate inflammatory pathways by influencing cytokine production.

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. ucanr.eduumn.edu As this pathway is absent in animals, ALS is a prime target for herbicides. ucanr.edu The ALS inhibitor family includes several chemical classes, such as sulfonylureas, imidazolinones, and triazolopyrimidines. ucanr.eduumn.edu

Research has shown that some herbicides are competitive inhibitors with the enzyme's feedback inhibitors, leucine (B10760876) and valine, suggesting they bind to the regulatory site on the enzyme. nih.gov While phenylpyridine derivatives have been developed as herbicides, specific studies detailing the inhibition of ALS by this compound are not prominent in the available literature. However, the general herbicidal activity of related compounds suggests that ALS could be a potential target for agrochemical derivatives of this scaffold.

Research into Antimicrobial Properties

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have been extensively studied for their potential as antimicrobial agents. nih.gov

A variety of functionalized pyridine compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one derivatives were found to be potent against a range of bacterial strains. nih.gov

The antibacterial efficacy of pyridine derivatives is often dependent on the specific substitutions on the pyridine ring. A study on 2-aminopyridine derivatives found that a compound containing a cyclohexylamine (B46788) moiety exhibited high activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis. mdpi.com Another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine-substituted pyrimidine (B1678525) showed promising activity against Gram-positive bacteria, with some compounds having MIC values of 0.25 µg/mL. nih.gov

The following table summarizes the antibacterial activity of some substituted pyridine derivatives against various bacterial strains, highlighting the potential of this chemical class.

| Bacterial Strain | Compound Class | MIC (µg/mL) |

| Staphylococcus aureus | 2-aminopyridine derivative (2c) | 0.039 |

| Bacillus subtilis | 2-aminopyridine derivative (2c) | 0.039 |

| Bacillus cereus | 2-aminopyridine derivative (2c) | 0.078 |

| Enterococcus faecalis | 2-aminopyridine derivative (2c) | 0.078 |

| Micrococcus luteus | 2-aminopyridine derivative (2c) | 0.078 |

| Listeria monocytogenes | 2-aminopyridine derivative (2c) | 0.156 |

| Gram-positive bacteria | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | 0.25 - 1 |

This table presents data for various functionalized pyridine derivatives to illustrate the potential antibacterial activity of the pyridine scaffold. Specific MIC values for this compound derivatives were not available in the cited sources.

Antifungal Activity Studies

Currently, there is a limited body of publicly available scientific literature specifically detailing the synthesis and antifungal activity of derivatives directly synthesized from this compound. While research into the antifungal properties of various pyridine-containing compounds is extensive, studies that explicitly utilize this compound as a starting material for the development of new antifungal agents are not readily found in major scientific databases. Broader research on pyridine derivatives has identified compounds with antifungal potential, often targeting enzymes like sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis. However, a direct link to derivatives of this compound in this context has not been established in the reviewed literature. Further investigation is required to explore the potential of this specific chemical scaffold in the development of novel antifungal therapies.

Antitubercular Activity Research

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Research into pyridine derivatives has shown promise in this area. Specifically, studies on 2,4-disubstituted pyridine derivatives have revealed significant bactericidal activity against Mycobacterium tuberculosis. These compounds have demonstrated efficacy against tubercle bacilli located intracellularly within human macrophages and against those forming biofilms, which are notoriously difficult to treat. nih.govresearchgate.net

In one study, two 2,4-disubstituted pyridine derivatives, designated as compounds 11 and 15 , were investigated for their antimycobacterial properties. These compounds showed potent activity against M. tuberculosis at low concentrations and exhibited limited cytotoxicity against human cell lines, suggesting a favorable selectivity profile. nih.govresearchgate.net The nature of the substituents at both the 2- and 4-positions of the pyridine ring plays a crucial role in their antitubercular efficacy. While the specific synthesis of these compounds directly from this compound is not explicitly detailed in the available literature, the 2,4-disubstitution pattern suggests that it is a plausible synthetic precursor.

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| Compound 11 (2,4-disubstituted pyridine derivative) | Mycobacterium tuberculosis | Demonstrated significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli. | nih.govresearchgate.net |

| Compound 15 (2,4-disubstituted pyridine derivative) | Mycobacterium tuberculosis | Showed potent bactericidal effects on M. tuberculosis within human macrophages and in biofilms. | nih.govresearchgate.net |

Anticancer Activity Research

The development of novel anticancer agents is a primary focus of medicinal chemistry. While various pyridine-containing compounds have been investigated for their cytotoxic effects against cancer cell lines, there is a notable lack of specific research on derivatives synthesized directly from this compound. Structurally related compounds, such as 2-chloro-4-anilinoquinazolines, have been explored for their antiproliferative activities, but these belong to a different heterocyclic class. rsc.org